Cas no 1388038-00-3 (3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole)

3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 化学的及び物理的性質
名前と識別子
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- 1H-Indole, 3-ethyl-5-fluoro-2,3-dihydro-3-methyl-
- 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole
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- MDL: MFCD22561503
- インチ: 1S/C11H14FN/c1-3-11(2)7-13-10-5-4-8(12)6-9(10)11/h4-6,13H,3,7H2,1-2H3
- InChIKey: VWPWNFLMIWTSSJ-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(F)C=C2)C(CC)(C)C1
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-338845-0.25g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 0.25g |
$1432.0 | 2025-03-18 | |
Enamine | EN300-338845-10g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 10g |
$6697.0 | 2023-09-03 | ||
Enamine | EN300-338845-1g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 1g |
$1557.0 | 2023-09-03 | ||
Enamine | EN300-338845-0.5g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 0.5g |
$1495.0 | 2025-03-18 | |
Enamine | EN300-338845-2.5g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 2.5g |
$3051.0 | 2025-03-18 | |
Enamine | EN300-338845-10.0g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 10.0g |
$6697.0 | 2025-03-18 | |
Enamine | EN300-338845-5g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 5g |
$4517.0 | 2023-09-03 | ||
Enamine | EN300-338845-5.0g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 5.0g |
$4517.0 | 2025-03-18 | |
Enamine | EN300-338845-0.05g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 0.05g |
$1308.0 | 2025-03-18 | |
Enamine | EN300-338845-1.0g |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole |
1388038-00-3 | 95.0% | 1.0g |
$1557.0 | 2025-03-18 |
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
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Yuan Liu,Guohua Xie,Kailong Wu,Zhenghui Luo,Tao Zhou,Xuan Zeng,Jie Yu,Shaolong Gong J. Mater. Chem. C, 2016,4, 4402-4407
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7. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indoleに関する追加情報
Comprehensive Overview of 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS No. 1388038-00-3)
3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS No. 1388038-00-3) is a fluorinated indole derivative that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties. This compound belongs to the class of heterocyclic compounds, which are widely studied for their potential applications in drug discovery and material science. The presence of a fluoro substituent at the 5-position and an ethyl group at the 3-position enhances its metabolic stability and bioavailability, making it a promising candidate for further development.
In recent years, the demand for fluorinated organic compounds has surged, driven by their applications in medicinal chemistry and crop protection. Researchers are particularly interested in 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole due to its potential as a building block for synthesizing novel bioactive molecules. Its structural motif is often explored in the design of kinase inhibitors and GPCR modulators, which are critical targets in treating diseases like cancer and neurological disorders.
The synthesis of 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole typically involves multi-step organic reactions, including cyclization and fluorination processes. Advanced techniques such as microwave-assisted synthesis and catalysis have been employed to improve yield and purity. Analytical methods like NMR spectroscopy and mass spectrometry are essential for characterizing this compound, ensuring its suitability for high-value applications.
From an environmental perspective, the development of sustainable synthetic routes for 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole aligns with the growing emphasis on green chemistry. Researchers are exploring biocatalysis and solvent-free reactions to minimize waste and reduce the ecological footprint of chemical production. This approach resonates with the global push toward eco-friendly manufacturing practices.
In the context of drug discovery, 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole has shown promise in preliminary in vitro and in vivo studies. Its ability to modulate specific biological pathways has sparked interest in its potential as a therapeutic agent. However, further clinical trials are necessary to validate its efficacy and safety profile.
The agrochemical industry also recognizes the value of fluorinated indole derivatives like 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole. These compounds are investigated for their role in pest control and plant growth regulation. Their unique mode of action offers alternatives to conventional pesticides, addressing concerns about resistance development and environmental impact.
As the scientific community continues to explore the potential of 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole, collaborations between academia and industry are crucial. Sharing knowledge on structure-activity relationships and synthetic methodologies can accelerate innovation and unlock new applications for this versatile compound.
In summary, 3-ethyl-5-fluoro-3-methyl-2,3-dihydro-1H-indole (CAS No. 1388038-00-3) represents a fascinating area of research with broad implications for pharmaceuticals, agrochemicals, and material science. Its unique chemical properties and potential applications make it a subject of ongoing investigation, reflecting the dynamic nature of modern chemical research.
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